1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-anilino-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-9(10(13-14)11(15)16)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,15,16) |
InChI Key |
ATQBNDWOAWTPPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with aniline under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and purity. For example, the reaction can be performed in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide, with solvents such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure scalability and efficiency. These methods often use automated systems to control reaction parameters such as temperature, pressure, and flow rates, leading to consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of 1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid typically involves cyclization reactions. One common synthetic route includes the reaction of 1-methyl-3-oxobutan-1-one with phenylhydrazine, leading to the formation of the pyrazole derivative under controlled acidic or basic conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity through advanced purification techniques such as recrystallization and chromatography.
Medicinal Chemistry
This compound has shown potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it suitable for developing new therapeutic agents. Research has indicated its potential antimicrobial and anticancer properties, which are being actively explored in clinical studies .
The compound's biological activity is attributed to its ability to modulate enzyme activity and receptor interactions. The phenylamino group can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. This dual interaction mechanism enhances its binding affinity to various biological targets, leading to diverse pharmacological effects .
Material Science
In addition to its applications in medicinal chemistry, this compound is also utilized in the development of materials with specific properties. It serves as a precursor for synthesizing dyes and catalysts, contributing to advancements in material science and industrial applications .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial activity of derivatives of this compound against various bacterial strains. The results demonstrated significant bacteriostatic effects, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
Research focusing on the anticancer properties of this compound revealed that it inhibits cancer cell proliferation through apoptosis induction pathways. In vitro studies showed effective cytotoxicity against several cancer cell lines, suggesting that modifications of this compound could lead to novel anticancer agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Carboxylic Acid Derivatives
Key Observations :
- Substituent Impact: The phenylamino group in the target compound may enhance binding affinity compared to trifluoromethyl (electron-withdrawing) or allyl (flexible) groups in analogs .
- Bioactivity : Pyrazole derivatives with electron-rich substituents (e.g., benzoyl, phenyl) exhibit antioxidant and anti-inflammatory activities, as seen in 1-benzoyl-3-phenyl analogs (IC₅₀ values comparable to standard drugs like ascorbic acid) .
Key Observations :
- The target compound’s synthesis may involve hydrolysis of methyl esters (common for pyrazole carboxylic acids) or cyclization of intermediates, as demonstrated in related compounds .
- Improved yields (up to 94%) are achievable via optimized acylation steps using trifluoroacetyl chloride instead of phosgene .
Key Observations :
- Pyrazole carboxylic acids with aryl substituents (e.g., phenylamino) are understudied but may share bioactivity profiles with benzoyl- or trifluoromethyl-containing analogs, such as antioxidant or anticancer effects .
- The trifluoromethyl group enhances metabolic stability, making such derivatives valuable in agrochemical design .
Biological Activity
1-Methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole ring with a phenylamino group at the 4-position and a carboxylic acid group at the 3-position. This specific arrangement contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been studied for its potential effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.
Anticancer Effects
The compound has also shown promise in anticancer applications . Studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest. The presence of the phenylamino group enhances its binding affinity to specific cellular targets involved in tumor growth regulation .
Antiviral Activity
In addition to antimicrobial and anticancer properties, this pyrazole derivative has been evaluated for antiviral activity . It has exhibited effectiveness against several viruses, including those responsible for hepatitis and other viral infections. The compound’s mechanism involves interference with viral replication processes, making it a candidate for further development in antiviral therapies .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The phenylamino group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Ionic Interactions : The carboxylic acid group facilitates ionic interactions with positively charged residues in target enzymes or receptors.
- π-π Interactions : The aromatic nature of the phenyl group allows for π-π stacking interactions, further stabilizing the compound's binding to biological targets.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-3-(phenylamino)-1H-pyrazole-4-carboxylic acid | Structure | Moderate anticancer activity |
| 1-Methyl-4-(phenylamino)-1H-pyrazole-5-carboxylic acid | Structure | Antimicrobial properties |
| 1-Methyl-4-(phenylamino)-1H-pyrazole-2-carboxylic acid | Structure | Limited biological data |
This table illustrates how variations in substitution patterns can alter biological activities, highlighting the importance of structural specificity in drug design.
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Study : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating potent anticancer properties .
- Antiviral Efficacy : In vitro assays demonstrated that this compound could inhibit viral replication in infected cells, outperforming some established antiviral agents under similar conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization. For purity optimization, use column chromatography with gradients of cyclohexane/ethyl acetate (e.g., 0–25% ethyl acetate over 20 column volumes) to separate intermediates . Recrystallization from ethanol or methanol is effective for final purification, as demonstrated for structurally related pyrazole-4-carboxylic acids . Confirm purity via HPLC (≥98%) and ¹H/¹³C NMR to verify absence of byproducts .
Q. How should solubility and stability be experimentally assessed for this compound in aqueous and organic solvents?
- Methodological Answer : Conduct solubility screens in DMSO, ethanol, and phosphate-buffered saline (PBS) using UV-Vis spectroscopy at concentrations up to 10 mM. For stability, incubate the compound in these solvents at 25°C and 37°C, sampling at 0, 24, 48, and 72 hours. Analyze degradation via LC-MS and compare retention times with fresh samples . Note that carboxylic acid derivatives are prone to decarboxylation under acidic conditions, so pH-controlled buffers (pH 6–8) are recommended for long-term storage .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?
- Methodological Answer :
- ¹H NMR : Expect a singlet for the methyl group (~δ 3.5–3.8 ppm) and aromatic protons from the phenylamino moiety (δ 6.8–7.5 ppm). The pyrazole ring protons appear as distinct singlets or doublets between δ 7.5–8.5 ppm .
- IR : Strong absorption bands for the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
- HRMS : Calculate exact mass using the molecular formula C₁₁H₁₀N₃O₂ (theoretical [M+H⁺] = 216.0772) and validate with experimental data .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in cancer models?
- Methodological Answer : Use in vitro assays such as MTT or ATP-based viability tests on cancer cell lines (e.g., prostate cancer PC-3 cells). For mechanistic studies, assess autophagy induction via LC3-II Western blotting and mTOR/p70S6K pathway inhibition, as shown for structurally analogous pyrazole derivatives . In vivo efficacy can be tested in xenograft models, with daily oral dosing (10–50 mg/kg) and tumor volume monitoring over 4 weeks .
Q. What strategies resolve contradictions in reported SAR data for pyrazole-3-carboxylic acid derivatives?
- Methodological Answer :
- Systematic Substitution : Compare analogs with variations at the phenylamino (e.g., electron-withdrawing groups) and methyl positions. For example, replacing the phenyl group with a 4-fluorobenzyl moiety alters solubility and target affinity .
- Computational Modeling : Perform docking studies using crystallized kinase structures (e.g., mTOR) to identify critical hydrogen bonds between the carboxylic acid group and active-site residues .
- Meta-Analysis : Cross-reference biological data from independent studies, prioritizing assays with standardized protocols (e.g., IC₅₀ values from kinase inhibition panels) .
Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Set resolution >30,000 for accurate mass identification .
- ²D NMR : Resolve overlapping signals (e.g., aromatic protons) via HSQC and HMBC experiments to confirm regiochemistry .
- X-ray Crystallography : Obtain single crystals via slow evaporation from DMSO/water mixtures to unambiguously assign the molecular structure .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the phenylamino moiety while retaining the carboxylic acid for target binding. Monitor LogP changes via shake-flask assays .
- Prodrug Synthesis : Convert the carboxylic acid to an ethyl ester to enhance membrane permeability. Hydrolyze the ester in vivo using serum esterases .
- Plasma Stability Testing : Incubate the compound with mouse or human plasma (37°C, 1–24 hours) and quantify remaining parent compound via LC-MS/MS .
Data Interpretation & Troubleshooting
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Use AMBER or CHARMM with explicit solvent models to refine docking poses, as implicit solvation may misestimate hydrophobic interactions .
- Experimental Validation : Test predicted inactive analogs as negative controls. For example, a methyl-to-ethyl substitution at the pyrazole ring may abolish activity due to steric hindrance .
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
